Strategic Synthesis of 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine
Strategic Synthesis of 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine
This guide details the strategic synthesis of 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine , a specialized fused heterocyclic scaffold. Unlike the more common 1-phenyl isomers, the 2-phenyl-2H isomer requires a regioselective synthetic strategy to ensure the phenyl group is correctly positioned on the pyrazole nitrogen adjacent to the bridgehead.
The most authoritative and high-fidelity route utilizes a Vilsmeier-Haack cyclization of 3-arylsydnone hydrazones , followed by deoxychlorination . This pathway avoids the regioisomeric mixtures typical of standard hydrazine-diketone condensations.
Executive Summary & Retrosynthetic Analysis
The target molecule features a pyrazolo[3,4-d]pyridazine core with a chlorine atom at the C7 position and a phenyl group at the N2 position. The critical synthetic challenge is establishing the 2-phenyl regiochemistry, as standard cyclizations often favor the thermodynamically stable 1-phenyl isomer.
Retrosynthetic Logic:
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C-Cl Disconnection: The C7-Cl bond is formed via nucleophilic aromatic substitution (deoxychlorination) of the lactam precursor (7-one ).
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Pyridazine Ring Formation: The pyridazine ring is constructed via a Vilsmeier-Haack mediated cyclization/rearrangement of a sydnone-hydrazone intermediate.
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Regiocontrol: The use of 3-phenylsydnone as the starting material locks the nitrogen arrangement, ensuring the final product is the 2-phenyl isomer.
Retrosynthesis Diagram
Figure 1: Retrosynthetic breakdown of the target molecule.
Detailed Synthetic Pathway[1][2][3]
Phase 1: Construction of the Sydnone Precursor
The synthesis begins with the preparation of the mesoionic sydnone ring, which serves as a masked pyrazole precursor.
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Step 1.1: Nitrosation
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Reactants: N-phenylglycine, Sodium Nitrite (NaNO₂), HCl.
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Action: N-nitrosation of N-phenylglycine.
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Product: N-nitroso-N-phenylglycine.
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Step 1.2: Sydnone Cyclization
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Reactants: N-nitroso-N-phenylglycine, Acetic Anhydride (Ac₂O).
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Action: Dehydrative cyclization.
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Product: 3-phenylsydnone .
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Step 1.3: Acetylation
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Reactants: 3-phenylsydnone, Acetic Anhydride, BF₃·Et₂O (Catalyst).
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Action: Electrophilic aromatic substitution at the C4 position.
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Product: 4-acetyl-3-phenylsydnone .
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Phase 2: Hydrazone Formation
The acetyl group is converted into a hydrazone, setting the stage for the formation of the second nitrogen-containing ring.
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Protocol:
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Dissolve 4-acetyl-3-phenylsydnone (10 mmol) in Ethanol (20 mL).
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Add Hydrazine Hydrate (12 mmol) dropwise.
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Reflux for 1–2 hours.
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Cool to room temperature. The solid hydrazone precipitates.[1]
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Filter, wash with cold ethanol, and dry.
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Key Intermediate: 4-(1-hydrazonoethyl)-3-phenylsydnone .
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Phase 3: Vilsmeier-Haack Cyclization (The "Magic" Step)
This step is the core innovation. The Vilsmeier reagent (POCl₃/DMF) formylates the hydrazone, triggers the opening of the sydnone ring (with loss of CO₂), and recyclizes the intermediate to form the fused pyrazolo[3,4-d]pyridazine core.
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Reagents: POCl₃ (Phosphorus Oxychloride), DMF (Dimethylformamide).[2]
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Mechanism:
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Formylation of the hydrazone nitrogen.[3]
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Intramolecular nucleophilic attack.
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Ring opening of the sydnone (loss of CO₂).
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Recyclization to form the pyridazinone ring.
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Protocol:
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Prepare Vilsmeier reagent: Add POCl₃ (20 mmol) dropwise to DMF (10 mL) at 0°C. Stir for 30 min.
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Add 4-(1-hydrazonoethyl)-3-phenylsydnone (5 mmol) to the mixture.
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Heat the mixture to 80–90°C for 4–6 hours.
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Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ solution to pH 7.
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Isolation: A precipitate forms. Filter the solid, wash with water, and recrystallize from Ethanol/DMF.
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Product: 2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one .
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Note: This intermediate exists as a lactam (7-one) but can tautomerize to the 7-ol form.
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Phase 4: Deoxychlorination (Target Synthesis)
The final step converts the carbonyl oxygen to a chlorine atom, aromatizing the pyridazine ring.
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Reagents: POCl₃ (solvent and reagent), N,N-Diethylaniline (catalyst/base).
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Protocol:
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Place 2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1.0 g) in a round-bottom flask.
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Add POCl₃ (10 mL) and N,N-Diethylaniline (0.5 mL).
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Reflux the mixture (approx. 106°C) for 3–5 hours. Monitor by TLC (the starting material spot should disappear).[4]
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Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator).
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Quenching: Pour the viscous residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.
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Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Chloroform (3 x 20 mL).
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Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).
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Final Product: 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine .
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Reaction Mechanism & Visualization
The transformation from the sydnone hydrazone to the pyrazolopyridazine is a cascade reaction. The diagram below illustrates the flow from the lactam intermediate to the final chlorinated product.
Figure 2: Mechanistic pathway of the deoxychlorination step.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Temperature (Step 3) | 80–90°C | Critical. Below 80°C, cyclization is incomplete. Above 100°C, decomposition of the sydnone ring occurs before rearrangement. |
| POCl₃ Quality | Freshly Distilled | Aged POCl₃ contains phosphoric acid, which reduces yield and increases impurities. |
| Quenching (Step 4) | < 10°C | Exothermic hydrolysis of POCl₃ can degrade the chloro-product if the temperature spikes. |
| Isomer Purity | N/A | The sydnone route is highly specific for the 2-phenyl isomer. If 1-phenyl impurities appear, check the purity of the starting hydrazine. |
Safety & Handling
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Sydnones: Mesoionic compounds can be energetic. While 3-phenylsydnone is generally stable, avoid excessive heat or shock during the drying of large batches.
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Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All reactions must be performed under an inert atmosphere (N₂ or Ar) in a fume hood.
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Hydrazine Hydrate: A known carcinogen and highly toxic. Use double-gloving and handle in a well-ventilated hood.
References
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Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. Source: ACS Omega (2019). Context: Defines the specific Vilsmeier-Haack strategy for synthesizing the 2-phenyl-2H-pyrazolo[3,4-d]pyridazine core. URL:[Link]
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Synthesis and biological activity of some substituted pyrazolo[3,4-d]pyridazines. Source: ResearchGate (2025/Historical Context). Context: Provides background on the general reactivity of pyrazolo-pyridazines and alternative condensation methods. URL:[Link]
